Adipic acid

Catalog No.
S517274
CAS No.
124-04-9
M.F
C6H10O4
C6H10O4
HOOC(CH2)4COOH
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adipic acid

CAS Number

124-04-9

Product Name

Adipic acid

IUPAC Name

hexanedioic acid

Molecular Formula

C6H10O4
C6H10O4
HOOC(CH2)4COOH

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)

InChI Key

WNLRTRBMVRJNCN-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CC(=O)O

Solubility

Slightly soluble in water. Freely soluble in ethanol
In water, 3.00X10+4 mg/L at 30 °C
In water, 0.633/100 parts (wt/wt) ether at 19 °C
In water, 160 g/100 mL boiling water
1.4 g/100 mL water at 10 °C
For more Solubility (Complete) data for ADIPIC ACID (7 total), please visit the HSDB record page.
30.8 mg/mL at 34 °C
Solubility in water, g/100ml at 15 °C: 1.4 (moderate)
slightly soluble in water; soluble in alcohol and acetone

Synonyms

adipate, adipic acid, adipic acid, calcium salt, adipic acid, Cu salt, adipic acid, Cu(+2) salt, adipic acid, Cu(+2) salt (1:1), adipic acid, diammonium salt, adipic acid, disodium salt, adipic acid, Mg salt (1:1), adipic acid, monoammonium salt, adipic acid, nickel salt, adipic acid, potassium salt, adipic acid, sodium salt, ammonium adipate, diammonium adipate, hexanedioic acid, magnesium adipate, sodium adipate

Canonical SMILES

C(CCC(=O)O)CC(=O)O

Description

The exact mass of the compound Adipic acid is 146.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water. freely soluble in ethanol30.8 mg/ml at 34 °cin water, 3.00x10+4 mg/l at 30 °cin water, 0.633/100 parts (wt/wt) ether at 19 °cin water, 160 g/100 ml boiling water1.4 g/100 ml water at 10 °cfreely soluble in methanol, ethanol; soluble in acetone; slightly soluble in cyclohexane; practically insoluble in benzene, petroleum etherinsoluble in acetic acid and ligroinpractically insoluble in petroleum benzin.30.8 mg/ml at 34 °csolubility in water, g/100ml at 15 °c: 1.4 (moderate)slightly soluble in water; soluble in alcohol and acetone. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760121. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Adipates - Supplementary Records. It belongs to the ontological category of alpha,omega-dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Adipic acid, also known as hexanedioic acid, is an organic compound with the chemical formula C6H10O4\text{C}_6\text{H}_{10}\text{O}_4. It is a white crystalline powder that is classified as a dicarboxylic acid, featuring two carboxyl functional groups. Adipic acid is primarily produced for industrial applications, particularly as a precursor in the synthesis of nylon, with an annual production of approximately 2.5 billion kilograms . Although it rarely occurs in nature, it is recognized as a food additive (E355) and is used in various applications due to its unique chemical properties.

Adipic acid is generally considered to have low to moderate toxicity []. However, exposure can cause skin and eye irritation. Inhalation may irritate the respiratory tract. Proper personal protective equipment (PPE) should be worn when handling adipic acid [].

And formulations. For example, when used in drug formulations, it can modulate pH levels within gels, affecting drug release rates significantly . Additionally, studies on the environmental impact of adipic acid production highlight interactions with greenhouse gases like nitrous oxide, prompting efforts to minimize emissions during synthesis .

Adipic acid has been studied for its potential biological activities. It has been incorporated into controlled-release formulation matrix tablets to achieve pH-independent drug release profiles. This application is particularly useful for both weakly basic and weakly acidic drugs . Additionally, adipic acid can enhance the disintegration of enteric polymer coatings, improving drug release in the intestinal environment without affecting release in acidic conditions .

The synthesis of adipic acid can be achieved through several methods:

  • Oxidation of Cyclohexanone and Cyclohexanol: This is the most common industrial method, where nitric acid oxidizes a mixture known as KA oil (a combination of cyclohexanone and cyclohexanol) into adipic acid, releasing nitrous oxide as a byproduct .
  • Carbonylation of Butadiene: This method involves the hydrocarboxylation of butadiene using carbon monoxide and water to yield adipic acid .
  • Oxidative Cleavage of Cyclohexene: Hydrogen peroxide can be used to oxidatively cleave cyclohexene into adipic acid .
  • Biomass Feedstocks: Recent research has explored synthesizing adipic acid from renewable resources such as glucose and lignin-derived oils through various catalytic processes .

Adipic acid has diverse applications across several industries:

  • Nylon Production: The primary use of adipic acid is in the production of nylon-6,6 through polymerization with hexamethylenediamine.
  • Food Industry: It serves as a food additive (E355) for flavoring and preservation purposes.
  • Pharmaceuticals: Adipic acid is utilized in drug formulations for controlled release and stability enhancement.
  • Plasticizers and Resins: It acts as a building block for producing plasticizers and resins used in various consumer products .

Adipic acid shares similarities with other dicarboxylic acids but possesses unique characteristics that distinguish it:

CompoundFormulaUnique Features
Succinic AcidC4H6O4Shorter carbon chain; used in food and pharmaceuticals.
Glutaric AcidC5H8O4One less carbon than adipic; used in plasticizers.
Maleic AcidC4H4O4Unsaturated dicarboxylic acid; used in resins and coatings.
Fumaric AcidC4H4O4Isomer of maleic; utilized in food industry as acidity regulator.

Adipic acid's longer carbon chain allows for distinct physical properties and reactivity compared to these similar compounds, making it particularly suitable for nylon synthesis and other high-performance materials.

Reaction Mechanisms and Stoichiometry

The conventional industrial synthesis of adipic acid relies predominantly on the nitric acid oxidation of ketone-alcohol oil, commonly abbreviated as KA oil, which consists of a mixture of cyclohexanol and cyclohexanone [1] [2] [3]. This two-step process represents the most commercially significant method for adipic acid production, accounting for the vast majority of global manufacturing capacity.

The stoichiometric relationship for the overall conversion can be represented as follows:

Cyclohexanol + Cyclohexanone + nitric acid → Adipic acid + nitrous oxide + water [4]

The detailed reaction mechanism involves several intermediate steps that have been extensively studied since the 1960s [5]. The oxidation process begins with the conversion of cyclohexanol to cyclohexanone in the presence of nitric acid, followed by the nitrosation of cyclohexanone by nitrous acid to produce 2-nitrosocyclohexanone [6]. This critical intermediate can undergo various transformation pathways depending on reaction conditions.

In the presence of nitrous acid, the nitrosoketone undergoes hydrolysis through the Claisen-Manasse reaction to form α-diketone and hydroxylamine [5]. Alternatively, the oxime can be oxidized by stronger oxidizing agents to yield α-diketone and nitrogen oxides. The α-diketone intermediate is subsequently oxidized to adipic acid through a complex series of reactions.

The predominant mechanistic pathway involves the formation of 2-nitro-2-nitrosocyclohexanone, which undergoes hydrolysis to produce 6-nitro-6-hydroximinohexanoic acid [6]. This intermediate then experiences oxidative hydrolysis to generate adipic acid via the intermediate formation of adipomonohydroxamic acid. The complete consumption of nitric acid in this pathway requires approximately 2 moles of nitric acid per mole of cyclohexanone converted [6].

The reaction mechanism demonstrates the critical role of nitrous acid as an essential component in the oxidation process [5]. Studies have shown that in the absence of nitrous acid, the oxidation does not proceed effectively at low temperatures, highlighting the importance of maintaining optimal nitrous acid concentrations throughout the reaction.

Byproduct Formation and Nitrous Oxide Emissions

The nitric acid oxidation of KA oil inevitably generates nitrous oxide as a stoichiometric byproduct, presenting significant environmental challenges for the industry [2] [7]. The emission factor for nitrous oxide production is approximately 300 kilograms of nitrous oxide per ton of adipic acid produced, with variations of plus or minus 10 percent depending on the specific ratio of ketone to alcohol in the feedstock [8] [4].

Nitrous oxide represents one of the most potent greenhouse gases, with a global warming potential approximately 298 times greater than carbon dioxide over a 100-year timeframe [9]. Additionally, nitrous oxide serves as the leading ongoing source of stratospheric ozone depletion [9]. The atmospheric lifetime of nitrous oxide extends to approximately 150 years, contributing to long-term climate impacts [6].

Global nitrous oxide emissions from adipic acid production facilities are heavily concentrated in China, which accounts for approximately 94 percent of worldwide emissions from this industrial sector [10]. Chinese adipic acid production facilities generate an estimated 134 million tons of carbon dioxide equivalent per year as of 2021, while the remainder of global production contributes only 8.5 million tons of carbon dioxide equivalent annually [10].

The formation of nitrous oxide occurs through the decomposition of intermediate nitrogen-containing compounds generated during the oxidation process [6]. While nitric oxide and nitrogen dioxide produced as co-products can be readily recovered and converted back to nitric acid for recycling, nitrous oxide presents unique challenges due to its chemical stability and poor solubility in water.

Alternative Synthesis Pathways

Butadiene Carbonylation Approaches

The direct carbonylation of 1,3-butadiene represents a promising alternative route for adipic acid synthesis that offers potential advantages in terms of cost efficiency and environmental impact [11] [12]. This approach involves the palladium-catalyzed dicarbonylation reaction of butadiene with carbon monoxide and alcohols to produce adipic acid diesters, which can subsequently be hydrolyzed to yield adipic acid.

Recent advances in catalyst design have enabled the development of highly selective carbonylation systems capable of achieving 97 percent selectivity for adipate diester formation with 100 percent atom economy under industrially viable conditions [12]. The process demonstrates remarkable efficiency, with turnover numbers exceeding 60,000 for the most effective catalyst systems.

The butadiene carbonylation process typically operates through a two-step mechanism [13]. In the initial step, butadiene, carbon monoxide, and methanol undergo carbonylation in the presence of a cobalt carbonylation catalyst to produce dimethyl adipate as an intermediate product. The second step involves the hydrolysis of dimethyl adipate to generate adipic acid as the final product.

The palladium-catalyzed system employs specialized ligand designs to control regioselectivity and prevent the formation of undesired branched products [14] [15]. The reaction network involves complex regioisomeric carbonylation and isomerization pathways that require careful catalyst optimization to achieve high selectivity toward the desired linear adipate products.

Solvent effects play a crucial role in determining reaction selectivity and efficiency [14] [15]. Studies have revealed surprising correlations between methanol concentration and product distribution, with lower methanol concentrations favoring the formation of desired dicarbonylation products. This phenomenon has been attributed to mechanistic differences in the two-stage carbonylation process, where the initial conversion of butadiene to pentenoic acid requires relatively low water concentrations, while the subsequent carbonylation of pentenoic acid to adipic acid benefits from higher water concentrations.

Cyclohexene Oxidative Cleavage with Hydrogen Peroxide

The oxidative cleavage of cyclohexene using hydrogen peroxide as an environmentally benign oxidant represents another alternative approach for adipic acid synthesis [16] [17]. This method offers advantages over conventional nitric acid processes by eliminating nitrous oxide emissions and reducing the use of corrosive reagents.

The process typically employs heteropolyacids, particularly 12-tungstophosphoric acid, as catalysts to facilitate the oxidative cleavage reaction [16]. The mechanism involves the formation of peroxo-acid intermediates that serve as the active oxidizing species. Hydrogen peroxide does not directly oxidize cyclohexene but rather regenerates the pertungstate active species that performs the actual oxidation.

Under optimal conditions using 60 percent hydrogen peroxide and vigorous stirring, the oxidative cleavage of cyclohexene proceeds efficiently to produce adipic acid in 95 percent yield with only 3 percent glutaric acid as a byproduct [16]. The reaction typically begins at the azeotropic temperature of the water-cyclohexene mixture (approximately 74 degrees Celsius) and progresses to 100 degrees Celsius as the oxidation proceeds.

The success of this approach depends critically on maintaining high concentrations of the oxidizing active species at the oil-water interface [16]. Vigorous stirring proves essential for increasing the interfacial area between the organic and aqueous phases, thereby accelerating mass transfer and reaction rates. The water-soluble nature of adipic acid facilitates its removal from the reaction interface, further promoting the forward reaction.

Research has demonstrated the applicability of this hydrogen peroxide-based oxidative cleavage system to various cyclic olefins containing the cyclohexene structure [16]. The method has been successfully applied to the oxidation of 1,2,3,6-tetrahydrophthalic acid anhydride, achieving 87 percent yield of the corresponding dicarboxylic acid product.

Emerging Catalytic Systems

Palladium-Catalyzed Direct Carbonylation Processes

Advanced palladium-catalyzed carbonylation processes represent a significant development in alternative adipic acid synthesis methodologies [18] [19]. These systems offer direct routes to dicarboxylic acids, including adipic acid, through the catalytic carbonylation of various starting materials such as allylic alcohols and 1,3-dienes.

The palladium-catalyzed dicarbonylation of allylic alcohols provides a general and direct synthesis pathway for adipic acid and other industrially important dicarboxylic acids [18] [19]. This approach utilizes the combination of palladium dichloride and specialized bisphosphine ligands to promote two distinct carbonylation reactions with high activity and excellent selectivity.

A particularly notable development involves the use of HeMaRaphos ligand systems, which demonstrate exceptional performance in promoting selective dicarbonylation reactions [19]. These pyridyl-substituted bidentate phosphine ligands, upon coordination to palladium, enable adipate diester formation from 1,3-butadiene, carbon monoxide, and alcohols with 97 percent selectivity under industrially viable conditions.

The catalytic system demonstrates remarkable scalability, with turnover numbers exceeding 60,000 under optimized reaction conditions [12]. This level of catalyst productivity approaches the requirements for industrial implementation, making the technology commercially attractive for large-scale adipic acid production.

The direct carbonylation approach offers significant environmental advantages compared to conventional nitric acid oxidation processes [11]. The elimination of nitrous oxide emissions and the reduction of corrosive reagent usage represent substantial improvements in the environmental profile of adipic acid manufacturing.

Ligand Design and Reaction Optimization

The development of specialized ligand architectures has proven crucial for achieving high selectivity and activity in palladium-catalyzed carbonylation processes [20]. Modern ligand design strategies focus on controlling both electronic and steric properties to optimize catalyst performance for specific transformations.

Computational approaches, including virtual ligand strategies, have emerged as powerful tools for accelerating catalyst development [20]. These methods enable the systematic optimization of ligand parameters without the need to synthesize and test large numbers of physical ligand structures. By tuning electronic and steric parameters in virtual ligand models, researchers can identify optimal features for specific reactions before selecting or designing real ligands.

The HeMaRaphos ligand family represents a successful example of rational ligand design for adipic acid synthesis applications [12] [15]. These ligands incorporate pyridyl substitution patterns that provide optimal electronic donation and steric environments for promoting selective dicarbonylation reactions while suppressing competing isomerization pathways.

Ligand optimization studies have revealed the importance of backbone structure in determining catalyst selectivity [15]. Research has shown that ligands with 1,2-bis(methyl)benzene backbone structures provide superior performance compared to other phosphine architectures, with only this specific structural motif delivering substantial yields of targeted dicarbonylation products.

The optimization of reaction conditions represents another critical aspect of catalyst system development [14] [15]. Parameters such as solvent composition, temperature, pressure, and reagent ratios require careful adjustment to achieve optimal performance. Studies have identified unexpected solvent effects that dramatically influence product selectivity, with methanol concentration playing a particularly important role in determining reaction outcomes.

Advanced characterization techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have provided detailed insights into reaction mechanisms and intermediate species formation [7]. These analytical methods enable researchers to understand catalyst behavior at the molecular level, facilitating the development of improved catalytic systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Adipic acid is a white crystalline solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make plastics and foams and for other uses.
Other Solid; Liquid; Pellets or Large Crystals; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid, Other Solid; Dry Powder
White odourless crystals or crystalline powder
Colorless to white crystals; [CHEMINFO]
Solid
ODOURLESS COLOURLESS CRYSTALLINE POWDER.
white crystals or crystalline powder; practically odourless; aqueous phase has a pleasant sour taste
White crystalline solid

Color/Form

Monoclinic prisms from ethyl acetate, water, or acetone and petroleum ether
White monoclinic prisms
White crystalline solid
Colorless

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

146.05790880 g/mol

Monoisotopic Mass

146.05790880 g/mol

Boiling Point

337.5 °C at 760 mm Hg: 265 °C at 100 mm Hg: 240.5 °C at 40 mm Hg: 222 °Cat 20 mm Hg: 205.5 °C at 10 mm Hg; 191 °C at 5 mm Hg; 159.5 °C at 1.0 mm Hg
265.00 °C. @ 100.00 mm Hg
338 °C

Flash Point

376 °F Combustible solid (USCG, 1999)
385 °F, 196 °C (closed cup)
196 °C c.c.
376 °F

Heavy Atom Count

10

Taste

TART TASTE
Sour tasting

Vapor Density

5.04 (Air = 1)
Relative vapor density (air = 1): 5.04

Density

1.36 at 68 °F (USCG, 1999) - Denser than water; will sink
1.360 g/cu m at 25 °C
Bulk density: 640-800 kg/cu m
1.36 g/cm³
1.36

LogP

0.08 (LogP)
0.08
log Kow = 0.08

Odor

Odorless

Decomposition

Melts and may decompose to give volatile acidic vapors of valeric acid and other substances.
When heated to decomp it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

304 °F (USCG, 1999)
151,5-154,0 °C
151.5 °C
151 - 154 °C
152 °C
304 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

76A0JE0FKJ

Related CAS

26776-26-1
22322-28-7 (unspecified calcium salt)
23311-84-4 (unspecified hydrochloride salt)
25666-61-9 (unspecified potassium salt)
3385-41-9 (di-ammonium salt)
7486-38-6 (di-hydrochloride salt)
7486-39-7 (magnesium[1:1] salt)

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Use and Manufacturing

IDENTIFICATION: Adipic acid is a colorless or white crystalline solid. It is odorless and has a sour taste. It is very soluble in water. Adipic acid is present in some plants and is a chemical in tobacco and tobacco smoke. USE: Adipic acid is a commercially important chemical used during the production of nylon, plastics, lubricants, adhesives, and polyurethane foam. Adipic acid is also used in baking powders instead of cream of tartar and other foods. It is an ingredient in some laundry detergents and may be present in some hair care products. Adipic acid is also a component of hydraulic fracturing fluid. EXPOSURE: Workers in industries that use or produce adipic acid may be exposed through skin contact or breathing in air containing adipic acid dusts. The general population may be exposed to adipic acid by eating foods or having contact with consumer products containing adipic acid. Exposure may also occur by smoking cigarettes or breathing air containing adipic acid. If adipic acid is released to the air, it will be degraded by reactions with other chemicals or bind to particles that will eventually fall to the ground. It will not bind to particles in soil and water and is expected to move through soil. It is not expected to move into the air from soil or water surfaces. It will be degraded by microorganisms in soil and water. It is not expected to build up in aquatic organisms. RISK: Skin, eye, and respiratory irritation or burns can occur with exposure to adipic acid as a solid, in a solution, or as dust particles in the air. Bronchial asthma has been reported in a couple case studies of workers exposed to adipic acid. Severe diarrhea, stomach and intestinal lesions, liver damage, and bleeding in the lung were seen in laboratory animals given high-to-very high oral doses of adipic acid. Some animals died after very high oral doses. No health problems were observed in laboratory animals after repeated ingestion of low-to-moderate doses or repeated exposure to moderate levels of adipic acid in air. Birth defects were not increased in offspring of laboratory animals given high oral doses of adipic acid during pregnancy. The effect of adipic acid on fertility has not been assessed in laboratory animals. No evidence of cancer was found in laboratory rats fed moderate levels DCHP for their lifetime. The potential for adipic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

3.02X10-5 Pa at 25 °C (2.27X10-7 mm Hg)
Vapor pressure, Pa at 18.5 °C: 10

Pictograms

Irritant

Irritant

Other CAS

124-04-9

Absorption Distribution and Excretion

Absorbed adipic acid is primarily excreted in the urine unchanged or in the breath of carbon dioxide.
In man following ingestion, adipic acid is only partially metabolized; the balance is eliminated unchanged in the urine.

Metabolism Metabolites

Radioactive adipic acid was fed to fasted experimental rats and the metabolic products identified in the urine were urea, glutamic acid, lactic acid, beta-ketoadipic acid, and citric acid. The presence of beta-ketoadipic acid provided some evidence that adipic acid is metabolized by beta-oxidation in much the same fashion as fatty acids. Further evidence was provided by the appearance of succinate in the urine of rats fed radioactive (14)C-adipic acid and injected with malonic acid. The presence of radioactive acetyl-gamma-phenyl-alphaaminobutyric acid after feeding gamma-phenyl-alpha-aminobutyric acid and (14)C-labeled adipic acid provided very strong evidence that acetate is a metabolite of adipic acid. Radioactive glycogen was isolated following feeding of glucose and radioactive adipic acid.
Adipic acid is metabolized via beta-oxidation to succinic and acetic acids, and subsequently to other normal intermediary metabolites.

Wikipedia

Adipic acid
Piperonal

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food additives -> Flavoring Agents
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Buffering

Methods of Manufacturing

... Commercially important processes ... employ two major reaction stages. The first reaction stage is the production of the intermediates cyclohexanone and cyclohexanol, usually abbreviated as KA, KA oil, ol-one, or anone-anol. The KA (ketone, alcohol), after separation from unreacted cyclohexane (which is recycled) and reaction by-products, is then converted to adipic acid by oxidation with nitric acid.
Two companies Verdezyne and Rennovia are developing bio-based adipic acid production. Verdezyne uses genetically modified enzymes to ferment glucose to adipic acid. ... Rennovia uses air oxidation to convert glucose to glucaric acid, followed by hydrodeoxygenation to convert glucaric acid to adipic acid.
Oxidation of cyclohexane, cyclohexanol, or cyclohexanone with air or nitric acid.

General Manufacturing Information

Utilities
Wholesale and Retail Trade
Primary Metal Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Services
Other (requires additional information)
Organic Fiber Manufacturing
All Other Chemical Product and Preparation Manufacturing
Synthetic Dye and Pigment Manufacturing
Paper Manufacturing
Synthetic Rubber Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Hexanedioic acid: ACTIVE
Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/
48th highest-volume chemical produced in USA (1985).
Since about 90% of worldwide adipic acid production is used in nylon-6.6, synthetic fiber producers are the predominant adipic acid manufacturers.
Adiponitrile can be the precursor of hexamethylenediamine and adipic acid by hydrolysis in the manufacture of nylon 6.6.
46th highest-volume chemical produced in the U.S. (1991).

Analytic Laboratory Methods

Gas-liquid chromatographic determination of adipic acid in cracking candy and soft drinks (food additive).
Chromatographic determination of the esters has also become the method of choice for determining adipic acid in oxidation mixtures, synthetic fatty acid mixtures, and synthetic polyamides.
Gas-liquid chromatographic determination of adipate content of acetylated di-starch adipate was studied.
The analytical procedures for food-grade adipic acid are described .... Assay is by direct titration. ... Ash is determined gravimetrically as the residue remaining after ashing 100 g of adipic acid at 850 °C in a platinum dish.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.
Storage temperature: ambient; venting: open

Interactions

A group of mice received intravaginally, three time weekly, applications of a powdered mixture containing urea, adipic acid, and carboxymethyl cellulose. There was a high incidence of vaginal cancer after prolonged treatment. Experiments extended over one year, in which the three ingredients were given separately, yielded no tumors.

Stability Shelf Life

Stable under recommended storage conditions.
RELATIVELY STABLE

Dates

Modify: 2023-08-15
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3: Jones B, Han TL, Delplancke T, McKenzie EJ, de Seymour JV, Chua MC, Tan KH, Baker PN. Association between maternal exposure to phthalates and lower language ability in offspring derived from hair metabolome analysis. Sci Rep. 2018 Apr 30;8(1):6745. doi: 10.1038/s41598-018-24936-5. PubMed PMID: 29712949; PubMed Central PMCID: PMC5928220.
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